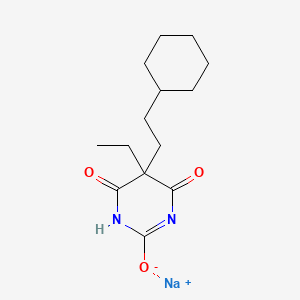
N-Methyl-N-(4-methyl-2,3-dihydro-1H-indol-1-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound features a unique structure that includes an indole ring, which is a common motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) typically involves the reaction of 2,3-dihydro-4-methyl-1H-indole with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.
化学反应分析
Types of Reactions
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学研究应用
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to changes in cellular pathways and biological processes.
相似化合物的比较
Similar Compounds
Thiourea: A simpler compound with similar chemical properties but lacking the indole ring.
N-methylthiourea: Similar structure but without the indole ring.
Indole-3-carbinol: Contains the indole ring but lacks the thiourea group.
Uniqueness
Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) is unique due to the combination of the indole ring and the thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
790158-87-1 |
|---|---|
分子式 |
C11H15N3S |
分子量 |
221.32 g/mol |
IUPAC 名称 |
1-methyl-1-(4-methyl-2,3-dihydroindol-1-yl)thiourea |
InChI |
InChI=1S/C11H15N3S/c1-8-4-3-5-10-9(8)6-7-14(10)13(2)11(12)15/h3-5H,6-7H2,1-2H3,(H2,12,15) |
InChI 键 |
VWZZKTXJNVLHOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCN(C2=CC=C1)N(C)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



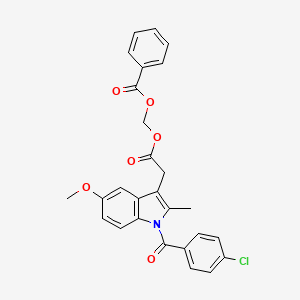
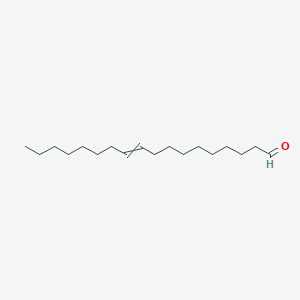
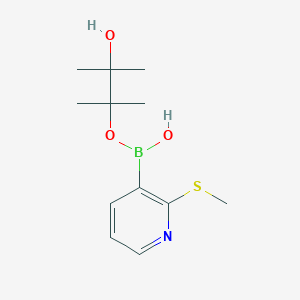
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
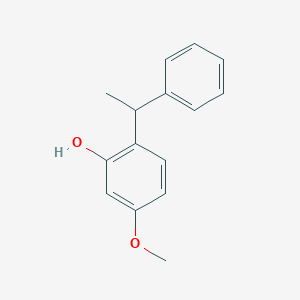
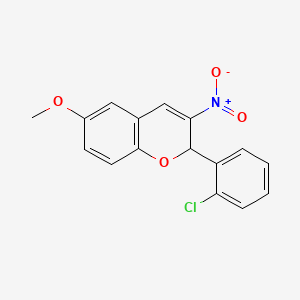

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)

![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
